2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-15(2)16-7-5-8-18(12-16)26-21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)13-17-6-3-4-9-19(17)25/h3-12,15,20,22H,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLDHLZTLOITOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative known for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN3O3S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1252844-29-3 |
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The general approach includes the formation of the thiophene ring followed by the introduction of various substituents to enhance biological activity.
Antitumor Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the range of 20–30 µM against breast cancer cell lines such as MDA-MB-231.
Antimicrobial Activity
In addition to anticancer effects, these compounds also display antimicrobial properties. Studies have reported effectiveness against a range of bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Inhibitory Effects on Cancer Cells : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against MDA-MB-231 cells. The most potent compound showed an IC50 of 27.6 µM, indicating robust antitumor activity .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that electron-withdrawing groups enhance cytotoxicity. Compounds with halogen substitutions exhibited increased potency compared to their unsubstituted counterparts .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Antitumor | Cytotoxicity against MDA-MB-231 | 27.6 |
| Antimicrobial | Inhibition of bacterial strains | Varies |
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation and survival. For example, some derivatives have been shown to inhibit MIF2 tautomerase activity, which is linked to tumor growth .
Preparation Methods
Formation of the Thiophene Intermediate
The synthesis begins with N-(3-isopropylphenyl)-2-cyanoacetamide (1a ), prepared by reacting 3-isopropylaniline with ethyl cyanoacetate in the presence of potassium hydroxide in N,N-dimethylformamide (DMF). Treatment of 1a with phenyl isothiocyanate and chloroacetonitrile in DMF yields 2-cyano-3-cyanomethylthio-N-(3-isopropylphenyl)acrylamide (2a ). This intermediate undergoes cyclization under Gewald conditions (sodium ethoxide in ethanol) to form 4-amino-5-cyano-2-phenylamino-N-(3-isopropylphenyl)thiophene-3-carboxamide (3a ).
Key spectroscopic data for 3a :
Cyclization to the Pyrimidine Ring
Heating 3a with formamide at 160°C for 2 hours induces cyclization, yielding 4-amino-1-(3-isopropylphenyl)-2,4-dihydrothieno[3,2-d]pyrimidine-2,5-dione (4a ). This step proceeds via nucleophilic attack of the thiophene amino group on the formamide carbonyl, followed by dehydration.
Optimization note : Prolonged heating (>3 hours) reduces yield due to decomposition, while temperatures below 150°C result in incomplete cyclization.
Attachment of the Acetamide Moiety
Acetylation and Coupling
The amino group at position 4 of 5a is acetylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base. Subsequent coupling with 3-isopropylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields the target compound.
Reaction conditions :
- Chloroacetylation : 0°C to prevent overacylation.
- Coupling : 12 hours at room temperature.
Yield : 65% after crystallization from ethanol.
Alternative Synthetic Routes
Route via Ethyl Thiophene-3-carboxylate
An alternative method starts with ethyl 2-amino-4-methylthiophene-3-carboxylate (6 ), which is alkylated with 2-fluorobenzyl bromide and subsequently amidated with 3-isopropylaniline. Cyclization with ammonium acetate in acetic acid furnishes the target compound but with lower yield (52%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, improving yield to 72% while reducing reaction time.
Purification and Characterization
Crystallization Techniques
The final product is purified via sequential recrystallization from ethanol and chloroform (1:1), yielding colorless crystals with >99% purity (HPLC).
Spectroscopic Data
- 1H-NMR (DMSO-d6) : δ 1.25 (d, 6H, CH(CH3)2), 2.90 (septet, 1H, CH(CH3)2), 4.85 (s, 2H, CH2), 7.15–7.60 (m, 8H, Ar-H), 10.20 (s, 1H, NH).
- 13C-NMR : δ 170.5 (C=O), 162.3 (C-F), 155.8 (pyrimidine C-2), 148.9 (pyrimidine C-4).
- HRMS (ESI+) : m/z 505.1523 [M+H]+ (calc. 505.1529).
Comparative Analysis of Synthetic Routes
Q & A
(Basic) What are the key synthetic challenges and optimized conditions for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Solvent selection (e.g., dimethylformamide (DMF) or acetone for nucleophilic substitutions) .
- Temperature optimization (e.g., 60–80°C for amide bond formation to avoid side reactions) .
- Purification methods (column chromatography or recrystallization to isolate the pure product) .
Key intermediates include the thieno[3,2-d]pyrimidine core, which is functionalized via alkylation or condensation reactions. Challenges include minimizing hydrolysis of the dioxo group and ensuring regioselectivity during substitutions .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing fluorophenyl and isopropylphenyl groups) and verifies substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- X-ray Crystallography (if available): Resolves 3D structure and hydrogen-bonding networks .
(Basic) What initial biological screening approaches are recommended for this compound?
Answer:
- In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) to assess antiproliferative activity .
- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., EGFR or COX-2) using fluorogenic substrates .
- Antimicrobial disk diffusion tests : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
(Advanced) How to design experiments to elucidate the mechanism of action?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets in kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics : Profile changes in cellular pathways (e.g., apoptosis markers like caspase-3) post-treatment .
(Advanced) How to conduct structure-activity relationship (SAR) studies for structural analogs?
Answer:
- Vary substituents systematically : Compare fluorophenyl vs. chlorophenyl groups at position 3, or isopropyl vs. trifluoromethyl groups on the acetamide .
- Quantitative SAR (QSAR) models : Use computational tools (e.g., CoMFA) to correlate electronic/hydrophobic properties with activity .
- Biological testing : Rank analogs by IC50 values in dose-response assays to identify critical functional groups .
(Advanced) How to address stability and reactivity under different pH and temperature conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2O2) conditions, then monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and assess purity changes .
(Advanced) How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and incubation times .
- Control for solubility : Ensure consistent DMSO concentrations (<0.1% to avoid cytotoxicity) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
